Ethyl 3-amino-5-(methylthio)pentanoate
Description
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
ethyl 3-amino-5-methylsulfanylpentanoate |
InChI |
InChI=1S/C8H17NO2S/c1-3-11-8(10)6-7(9)4-5-12-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
IUOGKHWXMHRCFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Backbone Construction
A key precursor in the synthesis is the preparation of substituted acetoacetonitrile derivatives or related keto-esters. For example, the reaction of acetonitrile with ethyl acetate in the presence of a strong metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) generates acetyl acetonitrile intermediates. These intermediates are crucial for further functionalization steps.
| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Acetonitrile + Ethyl acetate + NaH (1.1-1.4 eq) | Metal base reaction | Acetyl acetonitrile | Not specified | Not specified |
| Acetyl acetonitrile + p-toluenesulfonyl hydrazide + Methanol/Ethanol reflux (2 hrs) | Formation of hydrazone intermediate | Hydrazone (white crystalline solid) | 88-90% | ~99% |
This hydrazone intermediate is a stable crystalline compound, facilitating purification and further transformation.
Introduction of the Amino Group via Ring-Closing Reactions
Following hydrazone formation, the amino group is introduced by reacting the hydrazone with hydroxylamine hydrochloride in the presence of potassium carbonate under alkaline conditions. The reaction is typically carried out in solvents such as diethoxymethane, ethylene glycol dimethyl ether, tetrahydrofuran, or 2-methyltetrahydrofuran at elevated temperatures (~80-85 °C) for 2 hours. Acidification and basification steps follow to precipitate the amino-substituted product.
| Step | Reagents/Conditions | Outcome | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Hydrazone + Hydroxylamine hydrochloride + K2CO3 + Diethoxymethane (80-85 °C, 2 hrs) | Ring-closing reaction | 3-amino-5-methylisoxazole (model compound) | 78-80% | 98.7-98.8% |
Although this example is for 3-amino-5-methylisoxazole, the methodology is adaptable for related amino acid derivatives such as this compound by substituting appropriate sulfur-containing groups.
Introduction of the Methylthio Group
The methylthio group (-SCH3) at the 5-position can be introduced via nucleophilic substitution or thiolation reactions on suitable halogenated or activated intermediates, although explicit detailed methods for this exact substitution on the pentanoate backbone are less commonly reported in the literature. However, analogous methods involve:
- Using methylthiolating agents such as methylthiolate salts or methylthiol reagents.
- Reductive amination or substitution on keto or halogenated precursors to introduce the methylthio group.
The methylthio group is often introduced before or after amino group installation, depending on the synthetic route and protecting group strategies.
Esterification to Ethyl Ester
The final esterification to form the ethyl ester is typically achieved by reacting the corresponding acid or acid chloride with ethanol under acidic or basic catalysis, or by transesterification methods. This step ensures the compound is obtained as this compound.
Representative Synthetic Route Example (Adapted)
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetonitrile + Ethyl acetate + NaH | Room temp, inert atmosphere | Not specified | Formation of acetyl acetonitrile |
| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide | Reflux in ethanol, 2 hrs | 88-90% | Hydrazone intermediate |
| 3 | Hydrazone + Hydroxylamine hydrochloride + K2CO3 + Solvent (e.g., diethoxymethane) | 80-85 °C, 2 hrs | 78-80% | Ring closure to amino compound |
| 4 | Thiolation (e.g., methylthiolate salt) | Appropriate solvent, mild conditions | Variable | Introduction of methylthio group |
| 5 | Esterification with ethanol | Acid or base catalyst | High | Formation of ethyl ester |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(methylthio)pentanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-5-(methylthio)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(methylthio)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. The methylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Ethyl 3-amino-5-(methylthio)pentanoate and Analogs
Physicochemical Properties
- Polarity and Solubility: The amino group in this compound increases polarity compared to non-amino analogs (e.g., 3-(methylthio)propanoic acid ethyl ester), enhancing water solubility but reducing volatility.
- Stability : Methylthio groups are prone to oxidation, requiring storage under inert conditions (cf. : 2–8°C for bromoindole derivatives) .
Contradictions and Limitations
- Concentration Variability: 3-(methylthio)propanoic acid esters show significant concentration differences across pineapple cultivars (e.g., Tainong No. 4: 622.49 µg·kg⁻¹ vs. French Polynesia: 1140 µg·kg⁻¹) . This suggests environmental or genetic factors influence ester production.
Q & A
Q. What statistical methods are recommended for analyzing dose-dependent effects in bioactivity studies?
- Methodological Answer : Non-linear regression (e.g., GraphPad Prism) fits dose-response data to sigmoidal models (Hill equation). Bootstrap resampling estimates confidence intervals for IC₅₀/EC₅₀. For contradictory datasets, meta-analysis (e.g., random-effects models) accounts for inter-study heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
